Cas no 568564-31-8 (ETHANONE, 1-(4-METHYL-2-PHENYL-5-THIAZOLYL)-, OXIME, (1E)-)

1-(4-メチル-2-フェニル-5-チアゾリル)-エタノンオキシム((1E)-体)は、有機合成中間体として重要な化合物です。この化合物はチアゾール骨格とオキシム基を有し、高い反応性と選択性を示します。特に医薬品や農薬の合成において、キー中間体として利用可能です。結晶性が良好で取り扱いやすく、安定性に優れているため、実験室規模から工業的生産まで幅広く適用できます。また、立体異性体のうち(1E)-体は特定の反応において優れた位置選択性を発揮します。純度管理が容易で、分析用基準物質としても有用です。

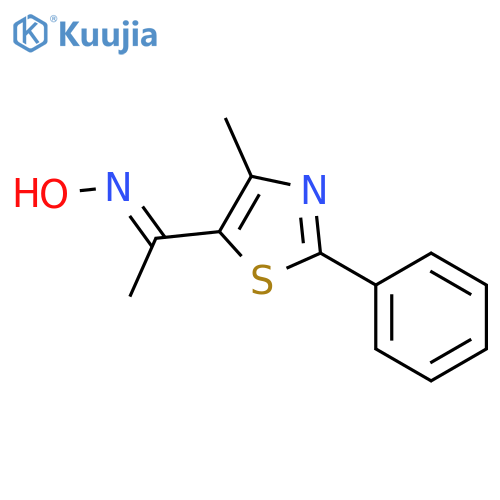

568564-31-8 structure

商品名:ETHANONE, 1-(4-METHYL-2-PHENYL-5-THIAZOLYL)-, OXIME, (1E)-

CAS番号:568564-31-8

MF:C12H12N2OS

メガワット:232.301481246948

MDL:MFCD04124325

CID:3431216

PubChem ID:9581906

ETHANONE, 1-(4-METHYL-2-PHENYL-5-THIAZOLYL)-, OXIME, (1E)- 化学的及び物理的性質

名前と識別子

-

- ETHANONE, 1-(4-METHYL-2-PHENYL-5-THIAZOLYL)-, OXIME, (1E)-

- (NE)-N-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

- CHEMBL3209853

- 568564-31-8

- 11P-545S

- SR-01000307907-1

- 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime

- MFCD04124325

- AKOS015991924

- SR-01000307907

- (E)-N-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

-

- MDL: MFCD04124325

- インチ: InChI=1S/C12H12N2OS/c1-8-11(9(2)14-15)16-12(13-8)10-6-4-3-5-7-10/h3-7,15H,1-2H3/b14-9+

- InChIKey: MQISPQROQJHEJE-NTEUORMPSA-N

計算された属性

- せいみつぶんしりょう: 232.06703418Da

- どういたいしつりょう: 232.06703418Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 73.7Ų

ETHANONE, 1-(4-METHYL-2-PHENYL-5-THIAZOLYL)-, OXIME, (1E)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 11P-545S-5MG |

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime |

568564-31-8 | >90% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | 11P-545S-50MG |

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime |

568564-31-8 | >90% | 50mg |

£102.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664627-50mg |

(E)-1-(4-methyl-2-phenylthiazol-5-yl)ethan-1-one oxime |

568564-31-8 | 98% | 50mg |

¥1491.00 | 2024-05-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664627-1mg |

(E)-1-(4-methyl-2-phenylthiazol-5-yl)ethan-1-one oxime |

568564-31-8 | 98% | 1mg |

¥535.00 | 2024-05-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664627-25mg |

(E)-1-(4-methyl-2-phenylthiazol-5-yl)ethan-1-one oxime |

568564-31-8 | 98% | 25mg |

¥1283.00 | 2024-05-08 | |

| abcr | AB296457-100 mg |

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime; . |

568564-31-8 | 100 mg |

€221.50 | 2023-07-20 | ||

| abcr | AB296457-100mg |

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime; . |

568564-31-8 | 100mg |

€283.50 | 2025-02-19 | ||

| Key Organics Ltd | 11P-545S-100MG |

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime |

568564-31-8 | >90% | 100mg |

£146.00 | 2025-02-09 | |

| Key Organics Ltd | 11P-545S-1MG |

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime |

568564-31-8 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664627-5mg |

(E)-1-(4-methyl-2-phenylthiazol-5-yl)ethan-1-one oxime |

568564-31-8 | 98% | 5mg |

¥573.00 | 2024-05-08 |

ETHANONE, 1-(4-METHYL-2-PHENYL-5-THIAZOLYL)-, OXIME, (1E)- 関連文献

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

568564-31-8 (ETHANONE, 1-(4-METHYL-2-PHENYL-5-THIAZOLYL)-, OXIME, (1E)-) 関連製品

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:568564-31-8)ETHANONE, 1-(4-METHYL-2-PHENYL-5-THIAZOLYL)-, OXIME, (1E)-

清らかである:99%

はかる:100mg

価格 ($):168.0